molecular formula C10H9Br2N3O B2403485 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide CAS No. 2094375-45-6

2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide

Cat. No. B2403485
CAS RN: 2094375-45-6
M. Wt: 347.01
InChI Key: AQNZECCIBSWISO-UHFFFAOYSA-N
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Description

“2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2 and 6 positions with bromine atoms, at the 4 position with a carboxamide group (-CONH2), and it has a cyano (-CN) and a methyl (-CH3) group attached to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a pyridine ring. Bromination reactions could introduce the bromine atoms at the 2 and 6 positions . The carboxamide group might be introduced through reactions involving carboxylic acids or their derivatives . The cyano and methyl groups could potentially be introduced through reactions involving nitriles .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyridine ring, which is aromatic and therefore planar. The bromine atoms would likely add significant weight to the molecule, and the polar carboxamide and cyano groups could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced in nucleophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions. The cyano group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, given the presence of the bromine atoms. The carboxamide and cyano groups could allow it to form hydrogen bonds, which might make it soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The polarity and potential for hydrogen bonding of the carboxamide and cyano groups could be important in such interactions .

Future Directions

Future research on this compound could involve exploring its potential uses. If it has biological activity, it could be studied as a potential drug. Alternatively, it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)14-8(12)4-6/h3-4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZECCIBSWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide

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